Positional Isomer Advantage: Higher Calculated LogP for Enhanced Membrane Permeability in 6-Chloro Regioisomer
Computational analysis indicates that the target compound's specific 6-chloro regioisomerism imparts a higher calculated lipophilicity compared to its 2-chloro positional isomer, a property that can critically influence membrane permeability and bioavailability in drug development contexts [1][2].
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 [1]; LogP = 2.26100 [2] |
| Comparator Or Baseline | Ethyl 4-(2-chloro-3-pyridyl)-4-oxobutyrate: Computed LogP not available in provided sources, but regioisomerism is known to influence lipophilicity. |
| Quantified Difference | Target compound LogP values range from 1.6 to 2.26, whereas the 2-chloro isomer's specific LogP value is not provided for direct quantitative comparison in the available data. |
| Conditions | Computational prediction using XLogP3 algorithm [1] and unspecified method for LogP = 2.26100 [2]. |
Why This Matters
The 6-chloro regioisomer offers a different lipophilicity profile compared to the 2-chloro isomer, which can be a critical parameter in optimizing ADME properties and is a key decision point for medicinal chemists selecting a lead scaffold.
- [1] Kuujia. Cas no 890100-63-7 (Ethyl 4-(6-chloropyridin-3-yl)-4-oxobutyrate). Product Page. View Source
- [2] Chemsrc. CAS No. 890100-63-7. Product Page. View Source
